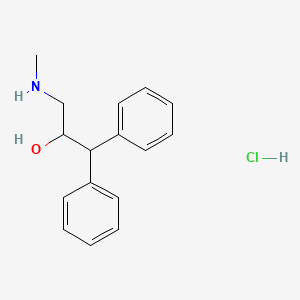
2,3-Dimethoxy-N-(2-Methyl-1,3-benzothiazol-5-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-5-yl)benzamide” is a novel benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
The synthesis of this compound starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition .Chemical Reactions Analysis
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical and Chemical Properties Analysis
The compound has an empirical formula (Hill Notation) of C14H12N2S and a molecular weight of 240.32 .Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Amide, einschließlich Benzamide, haben aufgrund ihrer antioxidativen Eigenschaften Aufmerksamkeit erregt. In-vitro-Studien haben gezeigt, dass diese Verbindung eine totale antioxidative Aktivität, Radikalfänger- und Metallchelatbildungseigenschaften aufweist. Einige synthetisierte Derivate übertreffen sogar Standardantioxidantien in diesen Aspekten .
Antibakterielles Potenzial
Dieselbe Verbindung wurde auf ihre in-vitro-antibakterielle Aktivität gegen sowohl grampositive als auch gramnegative Bakterien untersucht. Forscher verglichen ihre Wirksamkeit mit zwei Kontrollmedikamenten. Das Verständnis ihrer antibakteriellen Eigenschaften kann zur Entwicklung neuartiger antimikrobieller Wirkstoffe beitragen .
Industrielle Anwendungen
Amide finden Anwendungen über das Labor hinaus. Industrien wie Kunststoffe, Gummi, Papier und Landwirtschaft verwenden Amidverbindungen. Ihre Vielseitigkeit macht sie in verschiedenen Fertigungsprozessen wertvoll .
Arzneimittelforschung
Amide, einschließlich Benzamide, spielen eine entscheidende Rolle in der Arzneimittelforschung. Ihre vielfältigen chemischen Strukturen und biologischen Aktivitäten machen sie zu attraktiven Kandidaten für potenzielle Arzneimittel. Forscher untersuchen ihr Potenzial als Anti-Tumor-, Anti-Mikrobial-, Anti-Inflammatory- und Anti-HSV-Mittel .
Nukleierungsmittel in leitfähigen Filmen
Interessanterweise wirken Zersetzungsprodukte dieser Verbindung als Nukleierungsmittel für bestimmte leitfähige Filme. Insbesondere erhöhen sie die Leitfähigkeit von dotierten Filmen, was Auswirkungen auf elektronische Anwendungen hat .
Synthetische Zwischenprodukte
Amide dienen als wichtige Bausteine in der Synthesechemie. Sie kommen in Naturprodukten, Proteinen und kommerziellen Medikamenten vor. Das Verständnis ihrer Reaktivität und Vielseitigkeit hilft bei der Entwicklung neuer Syntheserouten und der Optimierung der Arzneimittelsynthese .
Wirkmechanismus
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in various industries and have shown diverse biological activities .
Mode of Action
It’s worth noting that benzamides have been reported to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antibacterial effects .
Biochemical Pathways
Benzamides have been reported to exhibit antioxidant activity, suggesting they may interact with biochemical pathways related to oxidative stress .
Result of Action
Benzamides have been reported to exhibit antioxidant and antibacterial activities, suggesting that they may have protective effects against oxidative stress and bacterial infections .
Safety and Hazards
Zukünftige Richtungen
The compound has shown promising results in in vitro antioxidant activity and antibacterial activity . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application . Further, molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Biochemische Analyse
Biochemical Properties
2,3-Dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as cyclooxygenase (COX), where it exhibits inhibitory activity. The interaction with COX enzymes suggests potential anti-inflammatory properties, as COX enzymes are involved in the synthesis of pro-inflammatory mediators . Additionally, 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide may interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes.
Cellular Effects
The effects of 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules, 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide can alter gene expression patterns and cellular metabolism. For instance, it may downregulate the expression of pro-inflammatory genes while upregulating anti-inflammatory genes, thereby exerting a protective effect on cells .
Molecular Mechanism
At the molecular level, 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX enzymes, inhibiting their catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, it may interact with other proteins involved in cell signaling, leading to enzyme inhibition or activation and subsequent changes in gene expression. These molecular interactions underpin the compound’s biological activities and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its biochemical activity over extended periods. Degradation products may form under certain conditions, potentially altering its biological effects. Long-term studies have shown that 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and cytoprotective activities. At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the importance of dose optimization to maximize therapeutic benefits while minimizing risks .
Metabolic Pathways
2,3-Dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound may influence the levels of key metabolites, thereby affecting overall cellular metabolism. For example, it may modulate the activity of enzymes involved in the synthesis and degradation of bioactive lipids, contributing to its anti-inflammatory effects .
Transport and Distribution
Within cells and tissues, 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution within tissues may also be influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and signaling .
Eigenschaften
IUPAC Name |
2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-18-13-9-11(7-8-15(13)23-10)19-17(20)12-5-4-6-14(21-2)16(12)22-3/h4-9H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZBXKUBHWKDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
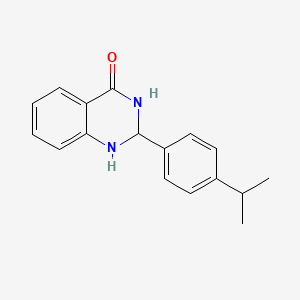


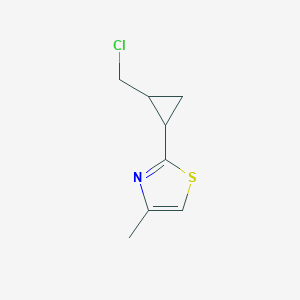

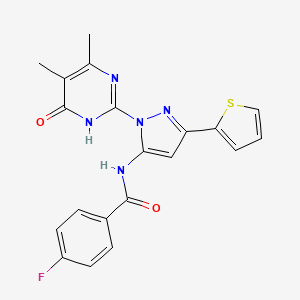
![3-[(Cyclopropylcarbonyl)amino]-2-naphthoic acid](/img/structure/B2591324.png)
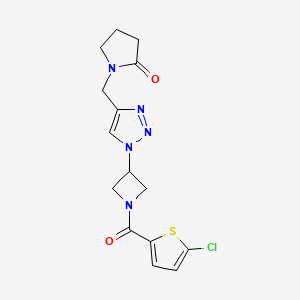

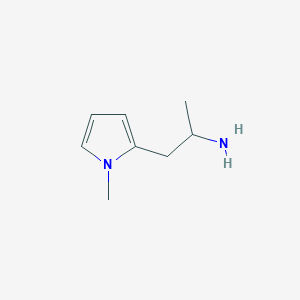
![3-[benzenesulfonyl(methyl)amino]-N-ethyl-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2591331.png)


